(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Overview
Description
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C15H12N2OS2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to "(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one" focuses on their synthesis and the exploration of their chemical properties. For instance, Abdelhamid et al. (2012) synthesized derivatives of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines containing a 1,2,3-triazole moiety through the reaction of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one with hydrazonoyl halides and active methylene compounds, indicating the versatility of mercapto and thienyl compounds in synthesizing heterocyclic compounds with potential applications in material science and medicinal chemistry Abdelhamid et al., European Journal of Chemistry, 2012.
Molecular Structure and Photochemistry
Gómez-Zavaglia et al. (2006) investigated the molecular structure and photochemistry of 5-mercapto-1-methyltetrazole, a compound with a mercapto group similar to the one in "this compound." Their study, using low-temperature matrix-isolation and solid-state infrared spectroscopy, along with DFT calculations and photochemical methods, provided insights into the tautomeric forms, vibrational spectra, and photochemical behaviors of mercapto-containing compounds, which could be relevant for understanding the photochemical properties of related imidazolone derivatives Gómez-Zavaglia et al., Journal of Molecular Structure, 2006.
Reaction Mechanisms and Derivative Synthesis
El-Sherief et al. (2010) described the synthesis of s-triazolo[3,4-b][1,3,4]thiadiazines through the reaction of 4-amino-3-mercapto-5-phenyl-s-triazole with ketones containing active α-hydrogens. This study illustrates the reactivity of mercapto compounds in forming heterocyclic structures, potentially offering a parallel to the synthesis and reactivity of "this compound" El-Sherief et al., Synthesis, 2010.
Heterocyclic Compounds and Potential Applications
The synthesis and evaluation of heterocyclic compounds, which are structurally related to "this compound," are of significant interest due to their potential applications in various scientific fields. For example, studies by Abdelhamid et al. (2011) and others have focused on synthesizing novel heterocyclic compounds that could have applications ranging from materials science to pharmacology, underscoring the broad applicability of research in this area Abdelhamid et al., Arkivoc, 2011.
Properties
IUPAC Name |
5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-7-8-20-13(10)9-12-14(18)17(15(19)16-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKNANMBXPZWTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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